N-(4-phenyldiazenylphenyl)benzenesulfonamide
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Overview
Description
It was first synthesized by the German chemist August Kekulé in 1883. Sudan I is used as a colorant for many applications, including in the textile, food, and cosmetic industries.
Mechanism of Action
Target of Action
Similar compounds such as n,4-dimethyl-n-(1-phenyl-1h-pyrazol-5-yl)benzenesulfonamide have been shown to interact withCytochrome P450 2C18 .
Biochemical Pathways
Given its potential interaction with cytochrome p450 2c18, it may influence the metabolic pathways associated with this enzyme .
Biochemical Analysis
Biochemical Properties
N-(4-phenyldiazenylphenyl)benzenesulfonamide has been shown to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This interaction suggests that this compound could be a useful target for discovering novel antiproliferative agents .
Cellular Effects
In cellular studies, this compound has demonstrated significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It has also been found to induce apoptosis in MDA-MB-231 cells, a triple-negative breast cancer cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to carbonic anhydrase IX, inhibiting its activity . This inhibition can lead to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .
Temporal Effects in Laboratory Settings
It has been observed to have a significant inhibitory effect against cancer cell lines, suggesting potential long-term effects on cellular function .
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its inhibition of carbonic anhydrase IX . This enzyme plays a crucial role in many biochemical reactions, and its inhibition can lead to significant changes in metabolic flux or metabolite levels .
Transport and Distribution
Its ability to inhibit carbonic anhydrase IX suggests it may interact with this enzyme in specific cellular locations .
Subcellular Localization
Given its interaction with carbonic anhydrase IX, it is likely to be found in locations where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyldiazenylphenyl)benzenesulfonamide can be achieved through various methods. One common route involves the diazotization of aniline derivatives followed by coupling with benzenesulfonamide . The reaction typically requires acidic conditions and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenyldiazenylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-phenyldiazenylphenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its interactions with biological molecules and potential as a biomarker.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized as a dye in textiles, food, and cosmetics.
Comparison with Similar Compounds
Similar Compounds
N-(4-halo-2-nitrophenyl)benzenesulfonamide: Similar in structure but contains halogen and nitro groups.
(4-nitrophenyl)sulfonyltryptophan: Contains a sulfonyl group attached to tryptophan.
Uniqueness
N-(4-phenyldiazenylphenyl)benzenesulfonamide is unique due to its vivid red color and its use as a dye in various industries. Its ability to inhibit specific enzymes also sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-24(23,18-9-5-2-6-10-18)21-17-13-11-16(12-14-17)20-19-15-7-3-1-4-8-15/h1-14,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHSIHWEEQODNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501038928 |
Source
|
Record name | Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501038928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102840-99-3 |
Source
|
Record name | Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501038928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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